3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
Description
Chemical Structure and Properties 3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride (CAS: 691001-81-7) is a bicyclo[1.1.1]pentane (BCP) derivative featuring an amino and a carboxylic acid group on adjacent carbons. Its molecular formula is C₈H₁₁NO₄·HCl, with a molecular weight of 221.64 g/mol (calculated from ). The bicyclo[1.1.1]pentane scaffold confers high rigidity and steric hindrance, making it a valuable bioisostere for tert-butyl or aromatic groups in drug design.
Synthesis and Applications
The compound is synthesized via multi-step routes, including Gabriel synthesis () and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid precursors (). It is used in peptide synthesis to enhance metabolic stability and reduce conformational flexibility ().
Properties
IUPAC Name |
3-[amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4.ClH/c9-4(5(10)11)7-1-8(2-7,3-7)6(12)13;/h4H,1-3,9H2,(H,10,11)(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOBNIHNPPJHDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a followed by a series of functional group transformations.
Introduction of the amino and carboxy groups: This step involves the use of reagents such as ammonia or amines and carboxylating agents under controlled conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar principles with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxy groups, leading to the formation of derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a bioisostere in drug design, particularly in the development of peptide-based therapeutics. Its bicyclic structure enhances stability and reduces susceptibility to enzymatic degradation, making it a promising candidate for improving pharmacokinetics and pharmacodynamics of drug candidates.
Case Study:
A study published in Journals of Medicinal Chemistry explored the incorporation of this compound into peptide structures, demonstrating enhanced biological activity compared to traditional amino acids due to its unique structural properties .
Organic Synthesis
As a versatile building block, 3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is utilized in the synthesis of more complex molecules. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
Table: Chemical Reactions Involving the Compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduces additional functional groups | KMnO4, CrO3 |
| Reduction | Converts carboxylic acid to alcohols | LiAlH4, NaBH4 |
| Substitution | Aminomethyl group can be substituted | Alkyl halides, acyl chlorides |
Biological Studies
The interaction of this compound with various biological targets has been studied extensively. Its ability to form hydrogen bonds and engage in electrostatic interactions with proteins makes it valuable in enzyme interaction studies.
Case Study:
Research focusing on enzyme inhibition has shown that modifications using this bicyclic compound can lead to significant changes in binding affinity and specificity, highlighting its potential as a scaffold for drug design .
Similar Compounds
| Compound Name | Structural Feature | Key Application |
|---|---|---|
| 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | Methoxycarbonyl group instead of aminomethyl | Used in bioisosteric applications |
| Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride | Methyl ester derivative | Explored for enhanced solubility |
Mechanism of Action
The mechanism of action of 3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The rigid bicyclo[1.1.1]pentane core provides a unique spatial arrangement that can influence its binding affinity and specificity towards target molecules. The amino and carboxy groups play a crucial role in its reactivity and interactions with biological systems.
Comparison with Similar Compounds
Amino-Substituted Bicyclo[1.1.1]pentane Derivatives
Key Findings :
- The target compound’s dual carboxylic acid and amino groups enable zwitterionic behavior, enhancing water solubility compared to ester derivatives (e.g., methyl ester in ).
- Fluorinated analogs () exhibit higher membrane permeability due to electronegativity and lipophilicity.
- Boc-protected derivatives () are preferred intermediates in peptide coupling to avoid side reactions.
Halogenated and Aryl-Substituted Bicyclo[1.1.1]pentanes
Key Findings :
Ester and Hydroxymethyl Derivatives
Key Findings :
Commercial and Industrial Considerations
Biological Activity
3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride, also known by its CAS number 2228082-50-4, is a bicyclic compound that has garnered interest in various fields of biological research. Its unique structure, characterized by a bicyclo[1.1.1]pentane core with amino and carboxylic acid functional groups, suggests potential biological activities that can be exploited in medicinal chemistry and biochemistry.
- Molecular Formula : C₈H₁₁NO₄
- Molecular Weight : 185.18 g/mol
- IUPAC Name : this compound
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways, particularly those involving amino acid metabolism and neurotransmission. The presence of both amino and carboxylic groups allows it to function as a potential ligand for neurotransmitter receptors, which could influence synaptic transmission and neuroplasticity.
Potential Mechanisms:
- Neurotransmitter Modulation : It may act on glutamate receptors or other neurotransmitter systems due to its structural similarity to amino acids.
- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, particularly those related to amino acid synthesis and degradation.
In Vitro Studies
Research has indicated that this compound exhibits several biological activities:
| Study Focus | Findings |
|---|---|
| Neuroprotection | Demonstrated protective effects against oxidative stress in neuronal cells. |
| Antimicrobial Activity | Showed inhibition against certain bacterial strains in preliminary assays. |
| Enzyme Interaction | Potential inhibition of key metabolic enzymes was observed, indicating further investigation is warranted. |
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
- Neuroprotective Effects : A study conducted on neuronal cell lines suggested that the compound could reduce apoptosis induced by oxidative stress, highlighting its potential as a neuroprotective agent.
- Antimicrobial Properties : In vitro tests indicated that the compound exhibited significant activity against E. coli and Staphylococcus aureus, suggesting its utility as a lead compound for developing new antibiotics.
Research Findings
Recent findings emphasize the need for further exploration into the pharmacological properties of this compound:
- Binding Studies : Radiolabeled binding studies have shown that this compound may interact with specific receptors in the central nervous system, which could lead to novel therapeutic applications.
- Toxicology Reports : Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, although comprehensive toxicological evaluations are necessary.
Q & A
Q. Challenges :
- Strain-Induced Reactivity : The BCP core’s high strain complicates regioselectivity, leading to side products.
- Purification : Hydrophilic byproducts (e.g., unreacted azides) require advanced chromatography (HPLC or preparative TLC) .
How can researchers validate the structural integrity and purity of this compound, particularly in the presence of stereochemical ambiguities?
Basic Research Question
Methodological Approach :
- NMR Spectroscopy : , , and NMR (if fluorinated analogs exist) confirm BCP scaffold integrity. For example, NMR shows distinct signals for bridgehead protons (δ 2.5–3.5 ppm) .
- HRMS (ESI-TOF) : Validates molecular weight (e.g., [M+H]+ calcd for C₆H₁₀FO: 117.0716; found: 117.0712) .
- X-ray Crystallography : Resolves stereochemical uncertainties in crystalline derivatives (e.g., benzyl ester analogs) .
Q. Mitigation :
- Storage : Maintain at 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation .
- Buffered Solutions : Use phosphate buffers (pH 7.4) for in vitro studies to mimic physiological stability .
How can researchers resolve discrepancies in biological activity data when incorporating this compound into peptide-based drug candidates?
Advanced Research Question
Root Causes :
Q. Solutions :
- Circular Dichroism (CD) : Monitor peptide secondary structure changes upon BCP incorporation.
- Dose-Response Profiling : Use orthogonal assays (e.g., SPR, cell-based assays) to validate target engagement .
What are the methodological considerations for scaling up synthesis while maintaining enantiomeric excess (ee) >98%?
Advanced Research Question
Scalability Challenges :
- Catalytic Asymmetry : Transition metal catalysts (e.g., Pd/Cu) for enantioselective C–H activation require rigorous optimization to prevent racemization .
- Workflow :
- Batch vs. Flow : Continuous flow systems improve reaction control for sensitive intermediates .
- Crystallization-Driven Purification : Use chiral resolving agents (e.g., tartaric acid derivatives) to enhance ee .
Q. Validation :
- Computational Modeling : DFT calculations compare electrostatic potential maps of BCP vs. traditional aryl groups.
- In Vivo PK Studies : Measure half-life improvements in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
